2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Lipophilicity Drug-likeness Permeability

2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 748776-52-5) is a synthetic sulfamoyl benzoic acid derivative with the molecular formula C17H16ClNO5S and a molecular weight of 381.83 g/mol. This compound features a 2-chlorobenzoic acid core substituted at the 5-position with an N-allyl-N-(2-methoxyphenyl)sulfamoyl group, and is currently supplied at ≥95% purity by multiple vendors for research use only.

Molecular Formula C17H16ClNO5S
Molecular Weight 381.8 g/mol
CAS No. 748776-52-5
Cat. No. B3386686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
CAS748776-52-5
Molecular FormulaC17H16ClNO5S
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C17H16ClNO5S/c1-3-10-19(15-6-4-5-7-16(15)24-2)25(22,23)12-8-9-14(18)13(11-12)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21)
InChIKeyDCZCJCYCGMMSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 748776-52-5): Procurement-Grade Sulfamoyl Benzoic Acid Building Block


2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 748776-52-5) is a synthetic sulfamoyl benzoic acid derivative with the molecular formula C17H16ClNO5S and a molecular weight of 381.83 g/mol [1]. This compound features a 2-chlorobenzoic acid core substituted at the 5-position with an N-allyl-N-(2-methoxyphenyl)sulfamoyl group, and is currently supplied at ≥95% purity by multiple vendors for research use only . It belongs to a broader class of N,N-disubstituted sulfamoylbenzoic acids that have been explored as inhibitors of cytosolic phospholipase A2α (cPLA2α) and TRPM8 antagonists [2].

Why Generic 2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic Acid Cannot Be Freely Interchanged with Other Sulfamoyl Benzoic Acids


The N-allyl-N-(2-methoxyphenyl) substitution pattern in this compound is critical for its potential target engagement, as the allyl group and the 2-methoxyphenyl ring jointly determine the steric and electronic properties of the sulfamoyl pharmacophore [1]. Even closely related analogs—such as the non-chlorinated 3-[allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid (CAS 438029-15-3) or the unsubstituted 2-chloro-5-sulfamoylbenzoic acid (CAS 97-04-1)—differ markedly in computed logP (3.4 vs. ~2.8 vs. ~0.8, respectively) and topological polar surface area (92.3 Ų vs. ~101 Ų vs. ~109 Ų), which directly impact membrane permeability and solubility profiles [2]. Furthermore, studies on the 4-sulfamoylbenzoic acid series have demonstrated that alterations to the N-substituent can shift cPLA2α inhibitory potency by over an order of magnitude, confirming that sulfamoyl N-substitution is not functionally interchangeable [3].

Quantitative Differentiation of 2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic Acid from Structural Analogs


Computed Lipophilicity (XLogP3) Comparison with Non-Chlorinated and Unsubstituted Sulfamoyl Analogs

The target compound has a computed XLogP3 of 3.4, which is 0.6 log units higher than its direct non-chlorinated analog 3-[allyl-(2-methoxyphenyl)sulfamoyl]benzoic acid (XLogP3 = 2.8) and 2.6 log units higher than the unsubstituted 2-chloro-5-sulfamoylbenzoic acid (XLogP3 = 0.8) [1]. In the context of the cPLA2α inhibitor series, where optimal enzyme inhibition in a whole blood assay was associated with balanced lipophilicity (clogP ~2–4), the target compound occupies a favorable midpoint in the lipophilicity range [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate the Target from Non-Chlorinated Analogs

The target compound has a TPSA of 92.3 Ų and 6 hydrogen bond acceptors, compared to 101 Ų and 6 acceptors for the non-chlorinated 3-[allyl-(2-methoxyphenyl)sulfamoyl]benzoic acid, and 109 Ų and 5 acceptors for the unsubstituted 2-chloro-5-sulfamoylbenzoic acid [1]. The reduction of TPSA by ~9 Ų relative to the non-chlorinated analog arises from the chloro substituent replacing a C–H bond in the core, which may lower desolvation penalties during passive membrane transit [2].

Polar surface area Oral bioavailability CNS penetration

Purity Specification (≥95%) and Single-Lot Reproducibility Ensure Consistency in Structure-Activity Relationship Studies

Commercially available batches of the target compound are certified at ≥95% purity (HPLC) by multiple independent suppliers, including Santa Cruz Biotechnology (Cat. sc-350534) , Aromsyn (NLT 98%) , and Enamine (95%) [1]. This level of purity reduces ambiguity in biological assay interpretation compared to in-house synthesized batches that may contain residual allylating agents or unreacted sulfamoyl intermediates.

Purity Reproducibility SAR

Class-Level Inference: The 2-Chloro-5-sulfamoylbenzoic Acid Scaffold Has Validated cPLA2α Inhibitory Activity in Micromolar Range

Although no direct bioassay data exist for the target compound, the 4-sulfamoylbenzoic acid chemotype has produced validated cPLA2α inhibitors with IC50 values of 1.2–15 µM in a vesicle-based assay [1]. The lead compound 3 (N,N-disubstituted 4-sulfamoylbenzoic acid) demonstrated an IC50 of 1.2 µM, and structural modifications to the sulfamoyl N-substituent resulted in a 10-fold improvement in potency [2]. The target compound presents a structurally N,N-disubstituted sulfamoyl architecture with a unique allyl/2-methoxyphenyl combination not evaluated in the published series, representing an unexplored chemical space within a validated pharmacophore [3].

cPLA2α Inflammation Enzyme inhibition

Recommended Research Applications for 2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic Acid (748776-52-5) Based on Structural and Physicochemical Evidence


Diversity-Oriented Synthesis of cPLA2α Inhibitor Libraries

This compound is ideally suited as a late-stage diversification building block for cPLA2α inhibitor discovery programs. Given that N,N-disubstitution on the sulfamoyl nitrogen is essential for micromolar activity (IC50 ~1–15 µM in vesicle assays) [1], the unique allyl and 2-methoxyphenyl substituents offer an untested combination within a pharmacophore where even modest structural changes can produce 10-fold potency shifts [2]. The allyl group additionally provides a synthetic handle for further functionalization via olefin metathesis or hydroboration, enabling rapid analog generation.

Physicochemical Benchmarking in Membrane Permeability Assays

With a computed XLogP3 of 3.4 and TPSA of 92.3 Ų [3], this compound occupies a favorable drug-like space and can serve as a lipophilic reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies. Its properties contrast with the less lipophilic non-chlorinated analog (XLogP3 = 2.8, TPSA = 101 Ų), enabling direct assessment of the impact of chloro substitution on passive permeability.

Validation of Sulfamoyl N-Substituent Effects in TRPM8 Antagonist SAR

The sulfamoyl benzoic acid scaffold is a recognized TRPM8 antagonist pharmacophore [4]. The target compound's N-allyl-N-(2-methoxyphenyl) motif differs from previously reported N-benzyl or N-alkyl substituents, offering a novel vector for probing TRPM8 ligand-binding pocket tolerance. Procurement of high-purity (≥95%) material ensures that observed functional antagonism can be confidently attributed to the compound rather than impurities.

Chemical Probe Precursor for Covalent Inhibitor Design

The allyl group present in this compound may serve as a latent electrophilic warhead precursor. Under appropriate conditions, the terminal alkene can be converted to an epoxide or α,β-unsaturated carbonyl, enabling covalent targeting of cysteine residues in enzymes such as cPLA2α or other sulfamoyl-binding targets. This built-in synthetic versatility adds value beyond simple bioisosteric replacement strategies.

Quote Request

Request a Quote for 2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.